3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole
Description
Introduction and Historical Context
Evolution of Heterocyclic Chemistry Relevant to Oxazole-Benzodioxin Hybrid Compounds
Heterocyclic chemistry emerged as a distinct discipline in the early 19th century, with seminal work on pyridine and pyrrole laying the groundwork for systematic exploration of nitrogen- and oxygen-containing rings. The benzodioxin moiety, characterized by a fused benzene ring and 1,4-dioxane system, gained prominence in the mid-20th century due to its prevalence in natural products like lignans and synthetic anticoagulants. Parallel developments in oxazole chemistry—notably the synthesis of 1,2-oxazoles via cyclization reactions—enabled access to electron-deficient aromatic systems with versatile reactivity.
The convergence of these domains became feasible through advances in cross-coupling methodologies. For instance, electrochemical generation of hypervalent iodine(III) mediators facilitated oxidative cyclizations critical for assembling benzoxazole derivatives. Such techniques provided the toolkit necessary to construct hybrid systems like 3-(chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole, where regioselective functionalization of the benzodioxin core supports chloromethyl substitution at the oxazole ring.
Table 1: Key Heterocyclic Systems in Hybrid Compound Design
Discovery Timeline and Research Progression
The specific compound this compound first appeared in chemical catalogs circa 2019 as a specialty reagent for medicinal chemistry research. Its development likely stemmed from:
- Pharmacophore hybridization trends : Combining oxazole’s hydrogen-bonding capacity with benzodioxin’s lipophilic aromaticity to enhance blood-brain barrier penetration.
- Advances in C-H functionalization : The chloromethyl group at position 3 suggests use of directed metallation or radical chlorination strategies, building on methods for oxazole derivatization.
While peer-reviewed studies directly investigating this compound remain scarce, structural analogs exhibit measurable bioactivity. For example, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrates cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory effects in murine models, highlighting the therapeutic potential of chloromethyl-substituted aromatics.
Significance in Modern Medicinal Chemistry
Oxazole-benzodioxin hybrids occupy a strategic niche in drug design due to:
- Dual hydrogen-bonding capacity : The oxazole nitrogen and benzodioxin ether oxygens create a polarized scaffold capable of interacting with protease active sites or kinase ATP pockets.
- Metabolic stability : The benzodioxin ring resists oxidative degradation compared to simpler furan or pyrrole systems, as evidenced by its presence in long-acting anticoagulants.
- Tunable electronics : The chloromethyl group serves as a synthetic handle for further elaboration—a feature exploited in prodrug development and targeted delivery systems.
Computational studies of analogous compounds suggest strong binding affinities to COX-2 (PDB: 5F1A) and NF-κB pathway components, positioning this structural class as a candidate for inflammatory disease modulation.
Structural Classification within Heterocyclic Pharmacophores
This compound belongs to the fused bicyclic heteroaromatics family, featuring:
- A 1,2-oxazole ring (5-membered, two heteroatoms: O and N)
- A 2,3-dihydro-1,4-benzodioxin system (6-membered, two oxygen atoms)
Key Structural Attributes:
- Chloromethyl substituent : Introduces steric bulk and electrophilic reactivity at position 3 of the oxazole ring.
- Planar benzodioxin moiety : Enhances π-stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine).
- Spirocyclic connectivity : The benzodioxin is linked at position 6 to the oxazole’s position 5, creating a conjugated system that may influence redox properties.
Such architectures are underrepresented in clinical candidates but increasingly explored in kinase inhibitor and epigenetic modulator research.
Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-7-9-6-11(17-14-9)8-1-2-10-12(5-8)16-4-3-15-10/h1-2,5-6H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTBRPUIOSIKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole typically involves multiple steps:
Formation of the Dihydro-benzodioxin Ring: This can be achieved through the reaction of catechol with an appropriate aldehyde under acidic conditions to form the benzodioxin ring.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro-benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline or oxazolidine derivative.
Substitution: The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its chemical properties may be exploited in the development of new materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound’s 1,2-oxazole core distinguishes it from thiazolo-triazole () and imidazole () derivatives.
- Unlike silymarin derivatives (), which use a 1,4-dioxane ring, the target compound’s benzodioxin system offers enhanced aromaticity and electronic effects.
Key Observations :
- The benzodioxin-containing D4476 shows immunomodulatory activity, suggesting the target compound may similarly influence immune pathways .
- Silymarin derivatives with 1,4-dioxane rings exhibit antihepatotoxic effects, but the target compound’s chloromethyl group may confer distinct reactivity or toxicity profiles .
Physicochemical Properties
- Chloromethyl Reactivity : The chloromethyl group in the target compound (and 5-(chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole, ) increases electrophilicity, enabling nucleophilic substitution reactions. This contrasts with the hydroxy methyl group in silymarin derivatives, which enhances hydrogen bonding .
- Crystal Packing : The target compound’s analog () shows van der Waals-dominated crystal packing, whereas thiazolo-triazole derivatives () may exhibit stronger intermolecular interactions due to sulfur atoms .
Biological Activity
3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
The molecular formula of this compound is with a molecular weight of approximately 228.64 g/mol. It features a chloromethyl group and a benzodioxin moiety which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives exhibiting similar structures have shown significant inhibitory effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest. The MTT assay demonstrated that these compounds can significantly reduce cell viability at micromolar concentrations .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Apoptosis induction |
| A549 | 2.0 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to anticancer properties, studies have indicated that compounds with similar structures can modulate inflammatory responses. They have been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests a dual role in combating both cancer and inflammation .
Mechanistic Insights
The mechanisms underlying the biological activities of these compounds typically involve modulation of key signaling pathways. For example:
- AKT Pathway: Inhibition of the AKT signaling pathway has been observed in cancer cells treated with related compounds.
- ERK Pathway: Compounds also affect the ERK pathway, which is crucial for cell proliferation and survival.
Case Studies
Several case studies have documented the effects of related compounds on various cancer types:
- Benzothiazole Derivatives: A study synthesized benzothiazole derivatives that exhibited potent anti-tumor activity against multiple cancer cell lines by inducing apoptosis and inhibiting migration .
- Triazol Derivatives: Another study highlighted triazol derivatives with structural similarities that showed significant antibacterial and antifungal activities alongside anticancer properties .
Q & A
Q. What are the validated synthetic routes for 3-(chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of substituted precursors. A validated approach involves coupling a chloromethyl-oxazole intermediate with a functionalized 2,3-dihydro-1,4-benzodioxin moiety under reflux conditions. Key parameters include:
Q. How is the molecular structure of this compound characterized, and what crystallographic tools are recommended?
Methodological Answer: X-ray crystallography is the gold standard. SHELX programs (e.g., SHELXL) are widely used for refinement due to their robustness in handling small-molecule data . Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution diffraction.
- Refinement : Apply anisotropic displacement parameters for non-H atoms.
- Validation : Check for intramolecular interactions (e.g., Cl⋯H distances ≤ 3.1 Å), as seen in analogous benzoxazole derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound, particularly in immunomodulation?
Methodological Answer: Discrepancies arise from assay variability (e.g., cell lines, concentration ranges). To address this:
- Dose-Response Profiling : Test across 0.1–100 µM in primary immune cells (e.g., murine splenocytes) to identify therapeutic windows .
- Mechanistic Studies : Use inhibitors (e.g., D4476 for Treg differentiation) to isolate pathways .
- Meta-Analysis : Compare data from PubChem, DSSTox, and peer-reviewed studies to validate trends .
Q. How can computational modeling predict reactivity for further functionalization of the chloromethyl group?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts nucleophilic substitution sites. Key insights:
- Electrophilicity : The chloromethyl group has a high local electrophilicity index (ω = 3.8 eV), favoring SN2 reactions .
- Steric Effects : Substituents on the benzodioxin ring reduce accessibility (e.g., dihedral angles >70° hinder attack) .
- Solvent Effects : Simulate in acetonitrile to mimic experimental conditions .
Q. What analytical techniques are critical for detecting degradation products under physiological conditions?
Methodological Answer:
Q. How does the compound’s electronic structure influence its interactions with biological targets?
Methodological Answer:
- HOMO-LUMO Gap : A narrow gap (4.2 eV) suggests redox activity, correlating with observed antimicrobial effects .
- π-Stacking : The benzodioxin ring’s planar geometry enables stacking with aromatic residues in enzymes (e.g., CYP450) .
- Electrostatic Potential Maps : Highlight electron-deficient regions (chloromethyl) as reactive hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
